molecular formula C19H26O7 B14666867 [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate CAS No. 51051-82-2

[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate

Cat. No.: B14666867
CAS No.: 51051-82-2
M. Wt: 366.4 g/mol
InChI Key: QWWCXQXIXFIHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate: is an organic compound that features a benzoate ester functional group attached to a hydroxyethyl moiety, which is further substituted with two 2,2-dimethyl-1,3-dioxolan-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate typically involves the esterification of benzoic acid with a hydroxyethyl derivative that has been pre-functionalized with 2,2-dimethyl-1,3-dioxolane groups. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group in [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

  • Explored for its potential therapeutic properties, particularly in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyethyl and dioxolane groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] acetate
  • [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] propionate

Comparison:

  • Uniqueness: The benzoate ester in [1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate provides distinct chemical properties compared to acetate or propionate derivatives, such as increased hydrophobicity and potential for π-π interactions.
  • Applications: While similar compounds may be used in similar contexts, the specific ester group can influence the compound’s reactivity and suitability for particular applications.

Properties

CAS No.

51051-82-2

Molecular Formula

C19H26O7

Molecular Weight

366.4 g/mol

IUPAC Name

[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate

InChI

InChI=1S/C19H26O7/c1-18(2)22-10-13(25-18)15(20)16(14-11-23-19(3,4)26-14)24-17(21)12-8-6-5-7-9-12/h5-9,13-16,20H,10-11H2,1-4H3

InChI Key

QWWCXQXIXFIHQA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)OC(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.